molecular formula C10H7N3O2 B11897424 5-(Pyridazin-4-yl)nicotinic acid CAS No. 1346687-45-3

5-(Pyridazin-4-yl)nicotinic acid

Cat. No.: B11897424
CAS No.: 1346687-45-3
M. Wt: 201.18 g/mol
InChI Key: HDGGEPTYPLDYGS-UHFFFAOYSA-N
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Description

5-(Pyridazin-4-yl)nicotinic acid is a heterocyclic compound that features both a pyridazine and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-4-yl)nicotinic acid typically involves the formation of the pyridazine ring followed by its attachment to the nicotinic acid moiety. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-4-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine or nicotinic acid moieties.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

5-(Pyridazin-4-yl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-(Pyridazin-4-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and π-π stacking interactions. These interactions may influence various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler heterocyclic compound with similar structural features.

    Pyridazinone: A derivative of pyridazine with additional functional groups.

    Nicotinic Acid: A compound with a similar nicotinic acid moiety but lacking the pyridazine ring.

Uniqueness

5-(Pyridazin-4-yl)nicotinic acid is unique due to the combination of the pyridazine and nicotinic acid moieties, which confer distinct physicochemical properties and potential biological activities. This combination is less common in the literature compared to other diazines like pyrimidine and pyrazine .

Properties

CAS No.

1346687-45-3

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

5-pyridazin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)9-3-8(4-11-5-9)7-1-2-12-13-6-7/h1-6H,(H,14,15)

InChI Key

HDGGEPTYPLDYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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